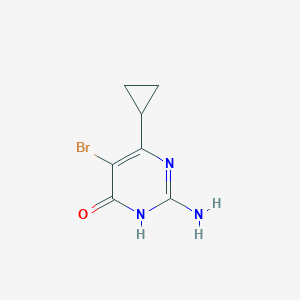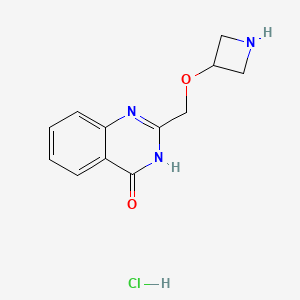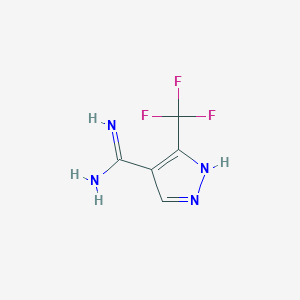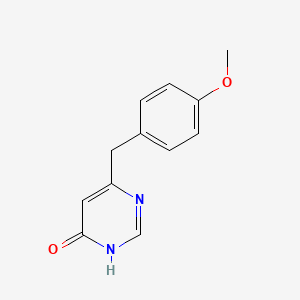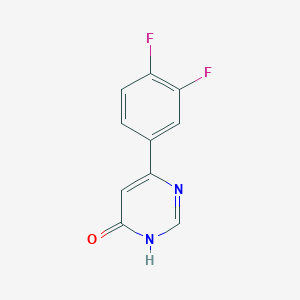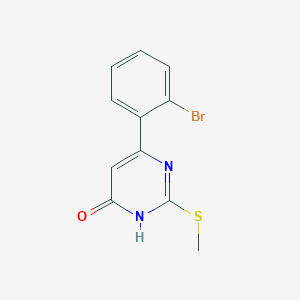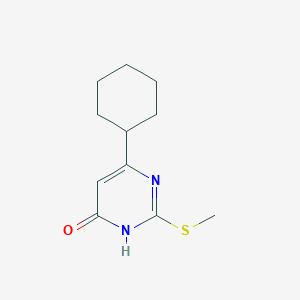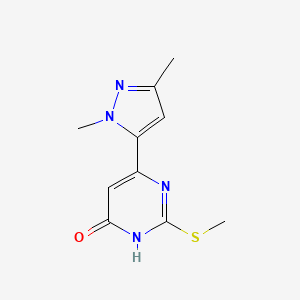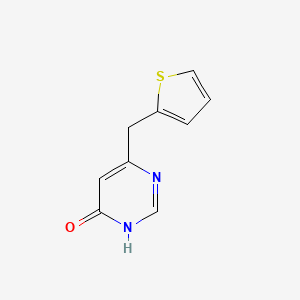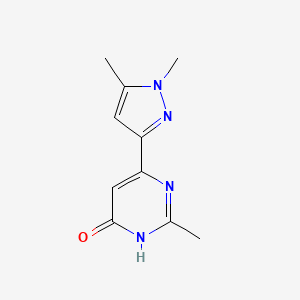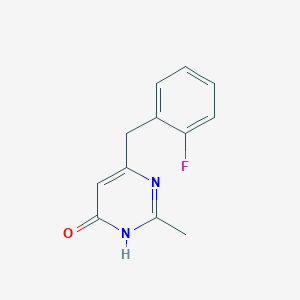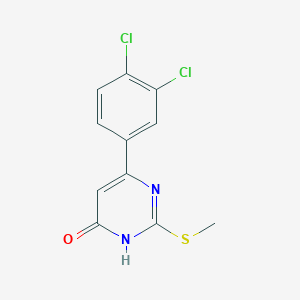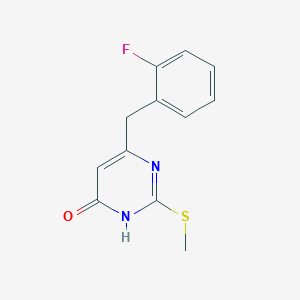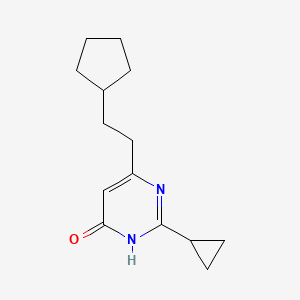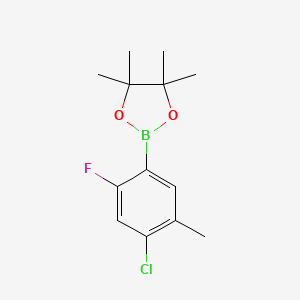
2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
The compound “1-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobutane-1,3-dione” is somewhat similar . It has an empirical formula of C11H7ClF4O2 and a molecular weight of 282.62 .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobutane-1,3-dione” is available . It has a SMILES string representation of O=C(CC(C(F)(F)F)=O)C(C(F)=C1)=CC©=C1Cl .Physical And Chemical Properties Analysis
The compound “1-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobutane-1,3-dione” is a solid . Other physical and chemical properties are not available.科学研究应用
Synthesis and Reactivity
Ortho-Modified Phenylboronic Acid Derivatives : This compound is used in the synthesis of modified phenylboronic acid derivatives, which have shown inhibitory activity against serine proteases, including thrombin. These derivatives were studied for their coordination properties both in solid state and in solution, providing insights into their potential biomedical applications (Spencer et al., 2002).
Silanes with Triflate Groups : Research involving the displacement of phenyl, chloro, and methyl groups in silanes has contributed to the understanding of chemical reactivity and the preparation of compounds with specific functional groups. This work aids in the development of new synthetic pathways for complex molecules (Matyjaszewski & Chen, 1988).
Material Science and Electrochemistry
High-Voltage Lithium-Ion Batteries : Fluorosilane compounds synthesized through reactions involving chlorosilane have been evaluated as electrolyte solvents for high-voltage lithium-ion batteries. These compounds demonstrated superior properties, such as lower viscosity and higher dielectric constant, compared to their non-fluorinated counterparts, indicating the potential for improved battery performance and safety (Wang et al., 2016).
Boron Capped Polyenes : The synthesis of boron-containing polyenes using derivatives of this compound showcases its role in creating new materials for technological applications, such as liquid crystal display (LCD) technology. This research highlights the compound's utility in the development of novel materials with potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Herbicide Activity and Selectivity
- Herbicide Properties Modification : Studies on the modification of herbicides through selective fluorine substitution have demonstrated significant changes in herbicidal properties. The research provides insights into the design of more effective and selective herbicides for agricultural use, showcasing the compound's relevance in agrochemical research (Hamprecht et al., 2004).
安全和危害
属性
IUPAC Name |
2-(4-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMYHNXKOBQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675012 | |
| Record name | 2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1126320-27-1 | |
| Record name | 2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



